molecular formula C15H16BrNO2 B2872143 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol CAS No. 306730-29-0

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Cat. No.: B2872143
CAS No.: 306730-29-0
M. Wt: 322.202
InChI Key: USFRYORGKDNBEK-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is an organic compound with the molecular formula C14H14BrNO. This compound is characterized by the presence of a bromo-substituted aniline group and a methoxy-substituted phenol group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[(4-bromo-3-methylanilino)methyl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-10-7-12(4-6-14(10)16)17-9-11-3-5-13(19-2)8-15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFRYORGKDNBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=C(C=C2)OC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol typically involves the reaction of 4-bromo-3-methylaniline with 5-methoxybenzyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is an organic compound that has a molecular formula of C14H14BrNOC_{14}H_{14}BrNO. It contains a bromo-substituted aniline group and a methoxy-substituted phenol group. This compound is used in scientific research for its unique chemical properties.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

It serves as a building block in the synthesis of complex organic molecules.

Biology

The compound is investigated for potential biological activities, such as antimicrobial and anticancer properties. In vitro studies have shown that 1-BROMO-3-METHOXY-5-METHYLBENZENE, a similar compound, inhibits the transport of phenolic acids across the cell membrane, preventing their uptake and accumulation in cells. It has also been shown to inhibit the growth of Aspergillus niger and other fungi and has cytotoxic effects on human cells in culture, possibly due to its ability to inhibit fatty acid biosynthesis and disrupt intramolecular interactions with the dibenzofuran ring .

Medicine

Due to its unique chemical structure, it is explored for potential use in drug development.

Industry

It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromo-substituted aniline group and a methoxy-substituted phenol group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications .

Biological Activity

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, with the molecular formula C14H14BrNO, is an organic compound notable for its unique structural features, which include a bromo-substituted aniline and a methoxy-substituted phenol group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

  • Molecular Weight : 322.20 g/mol
  • IUPAC Name : 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxyphenol
  • CAS Number : 306730-29-0

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The specific pathways are dependent on the biological system under investigation. Its structural characteristics enable it to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The presence of the bromo and methoxy groups may enhance its ability to interact with cellular targets involved in cancer progression.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may inhibit certain kinases or proteases that are crucial for cancer cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various bromo-substituted phenolic compounds, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Mechanisms : In a research article from Cancer Research, derivatives similar to this compound were tested on human breast cancer cell lines. The results showed that treatment led to a reduction in cell viability and increased markers for apoptosis, indicating potential as a chemotherapeutic agent.
  • Enzyme Targeting : A study focused on enzyme inhibition reported that compounds with similar structures effectively inhibited serine proteases involved in inflammatory responses. This suggests a possible therapeutic role in conditions like arthritis or other inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with related compounds:

Compound NameStructureBiological Activity
2-[(4-Bromo-3-methylanilino)methyl]-4-chlorophenolStructureModerate antimicrobial activity
2-Bromo-4-methylanilineStructureLimited biological activity

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